2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde physical properties
2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde
Abstract: This technical guide provides a comprehensive examination of the physical and spectral properties of 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde, a key intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into property determination, data interpretation, and safe handling. The methodologies described herein are presented as self-validating systems, ensuring that practitioners can confidently ascertain the identity, purity, and stability of this compound.
Core Molecular Attributes and Identification
2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is a substituted aromatic aldehyde. Its structure incorporates a bromine atom and a methylpiperazine moiety on the benzaldehyde framework. These functional groups dictate its chemical reactivity, physical properties, and potential as a versatile building block in the synthesis of more complex molecules. Precise identification is the foundational step for any research application.
| Attribute | Data | Source |
| IUPAC Name | 2-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde | N/A |
| CAS Number | 1402729-32-1 | [1] |
| Molecular Formula | C₁₂H₁₅BrN₂O | [2] |
| Molecular Weight | 283.16 g/mol | [2] |
| Chemical Structure | A benzene ring substituted with an aldehyde group (-CHO) at position 1, a bromine atom at position 2, and a 4-methylpiperazin-1-yl group at position 4. | N/A |
Physicochemical Properties: A Practical Perspective
The bulk physical properties of a compound are critical indicators of its purity and are essential for designing experimental conditions, including reaction setups and purification strategies. While specific experimental data for this exact compound is not widely published, we can infer its likely characteristics from structurally related molecules and outline the authoritative methods for their determination.
| Property | Value / Expected Value | Significance & Experimental Insight |
| Physical State | Solid at 25°C | The relatively high molecular weight and potential for intermolecular interactions suggest a solid state at standard temperature and pressure. Related bromobenzaldehydes are typically solids.[3] |
| Appearance | White to yellow crystalline powder | The color may vary based on purity. A yellow tint can indicate the presence of oxidized impurities. Visual inspection is the first, crucial step in quality assessment. |
| Melting Point | Data not available; expected > 50°C | A sharp melting point range (e.g., within 1-2°C) is a primary indicator of high purity. A broad range suggests impurities. This is determined via the capillary melting point method. |
| Boiling Point | Data not available; high | Due to its molecular weight, the boiling point is expected to be high, and the compound may decompose at atmospheric pressure. If required, distillation should be performed under high vacuum. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) and slightly soluble in water. | The large nonpolar aromatic and piperazine structure suggests solubility in organic solvents, while the nitrogen and oxygen atoms may allow for slight aqueous solubility.[4] This profile is critical for choosing solvents for reaction, extraction, and chromatography. |
Experimental Protocol: Melting Point Determination (Capillary Method)
Causality: The melting point is a thermodynamically defined property. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to transition to a liquid state and typically causing the transition to occur over a wider temperature range.
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Loading: Tap the open end of a capillary tube into the powder, loading it to a height of 2-3 mm. Pack the sample to the bottom of the sealed end by tapping or dropping it through a long glass tube.
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Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
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Measurement (Two-Stage):
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Rapid Scan: Heat the sample rapidly to get an approximate melting range.
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Refined Scan: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point, then reduce the heating rate to 1-2°C per minute.
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-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.
Experimental Protocol: Qualitative Solubility Assessment
Causality: The principle of "like dissolves like" governs solubility. The polarity of the solvent must be matched with the polarity of the solute to overcome intermolecular forces. This protocol systematically evaluates solubility across a range of solvent polarities.
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Preparation: Add approximately 10-20 mg of the compound to a series of clean, dry test tubes.
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Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane).
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Observation: Agitate the mixture vigorously for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.
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Heating (Optional): If the compound is insoluble at room temperature, gently warm the mixture to determine if solubility increases with temperature. Note any changes upon cooling (e.g., precipitation).
Spectroscopic Characterization: The Fingerprint of the Molecule
Spectroscopy provides unambiguous structural confirmation. A combination of NMR, IR, and Mass Spectrometry is required for complete characterization, with each technique providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.
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¹H NMR (Proton NMR):
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Aldehyde Proton (-CHO): Expected as a singlet in the highly deshielded region of δ 9.8-10.4 ppm . This is characteristic and confirms the presence of the aldehyde.[5]
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Aromatic Protons: Three protons on the benzene ring will appear in the δ 7.0-8.0 ppm region. Their splitting patterns (e.g., doublets, singlets) will be complex due to the substitution pattern but are key to confirming isomer identity.
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Piperazine Protons: Two sets of protons on the piperazine ring are expected. The protons closer to the aromatic ring may appear around δ 3.2-3.5 ppm , while the other set may be around δ 2.5-2.8 ppm .[6]
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N-Methyl Protons (-NCH₃): A sharp singlet integrating to three protons is expected around δ 2.2-2.4 ppm .[6]
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¹³C NMR (Carbon NMR):
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Aldehyde Carbonyl (C=O): A highly deshielded peak expected around δ 190-192 ppm .[5]
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Aromatic Carbons: Six distinct peaks are expected in the δ 120-160 ppm region. The carbon attached to the bromine (C-Br) and the carbon attached to the piperazine nitrogen will have characteristic shifts.
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Piperazine Carbons: Two peaks expected in the δ 45-55 ppm region.
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N-Methyl Carbon (-NCH₃): A peak expected around δ 45-48 ppm .
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Experimental Protocol: NMR Sample Preparation
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Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.
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Sample Weighing: Accurately weigh 5-10 mg of the compound.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
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Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
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Analysis: Cap the NMR tube and insert it into the NMR spectrometer for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
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Key Expected Absorptions:
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C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1715 cm⁻¹ . This is one of the most prominent peaks in the spectrum.[7]
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ .
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (from the piperazine and methyl groups).
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C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
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C-Br Stretch: Typically found in the fingerprint region, often below 600 cm⁻¹ .
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Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern.
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Expected Observations:
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Molecular Ion Peak (M⁺): A prominent cluster of peaks will be observed corresponding to the molecular weight (283.16 g/mol ).
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Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity. This is a definitive confirmation of the presence of one bromine atom.
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Mandatory Visualizations: Workflows and Logic
Caption: Workflow for Physicochemical Characterization.
Caption: Logical Flow of Spectroscopic Data Analysis.
Safety, Handling, and Storage
As a brominated aromatic aldehyde, this compound requires careful handling in a controlled laboratory environment. The following guidelines are based on safety data for structurally similar chemicals.[8]
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Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
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Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[8]
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Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid formation and inhalation of dust.[8]
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-
Handling:
-
Avoid contact with skin, eyes, and clothing.[8]
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Wash hands thoroughly after handling.
-
Keep away from sources of ignition and strong oxidizing agents.
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-
Storage:
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First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
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References
-
CAS 628326-12-5 | 4-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde. Hoffman Fine Chemicals. [Link]
-
2-BROMO-4-PIPERIDIN-1-YL-BENZALDEHYDE — Chemical Substance Information. NextSDS. [Link]
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CAS 628326-12-5 | 4-Bromo-2-(4-methylpiperazin-1-yl)benzaldehyde. Alchem Pharmtech. [Link]
-
4-Bromo Benzaldehyde Intermediate Supplier. AD PHARMACHEM. [Link]
-
Benzaldehyde, 2-bromo-. NIST WebBook. [Link]
-
Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. National Institutes of Health (NIH). [Link]
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